![molecular formula C21H25NO2 B3889790 (3S*,4S*)-4-(3-methoxyphenyl)-1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-ol](/img/structure/B3889790.png)
(3S*,4S*)-4-(3-methoxyphenyl)-1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-ol
Übersicht
Beschreibung
(3S*,4S*)-4-(3-methoxyphenyl)-1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-ol is a chemical compound that has been studied for its potential uses in scientific research. This compound is also known as MP-10 and has been found to have various biochemical and physiological effects that make it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of (3S*,4S*)-4-(3-methoxyphenyl)-1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-ol involves its interaction with the dopamine transporter. This interaction results in the inhibition of dopamine reuptake, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is believed to be responsible for the compound's effects on addiction and other related disorders.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound has a high affinity for the dopamine transporter, which plays a key role in addiction. It has also been found to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (3S*,4S*)-4-(3-methoxyphenyl)-1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-ol in lab experiments is its high affinity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in addiction and related disorders. However, one of the limitations of using this compound is its potential for abuse. It is important to handle this compound with care and to follow proper safety protocols when working with it in the lab.
Zukünftige Richtungen
There are several future directions for research on (3S*,4S*)-4-(3-methoxyphenyl)-1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-ol. One potential direction is the development of new treatments for addiction and related disorders. Another direction is the study of the compound's effects on other neurotransmitters and receptors in the brain. Additionally, further research is needed to determine the safety and efficacy of this compound in humans.
Wissenschaftliche Forschungsanwendungen
(3S*,4S*)-4-(3-methoxyphenyl)-1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-ol has been studied for its potential uses in scientific research. One of the most promising applications of this compound is in the treatment of addiction. Studies have shown that MP-10 has a high affinity for the dopamine transporter, which plays a key role in addiction. This makes it a potential candidate for the development of new treatments for addiction.
Eigenschaften
IUPAC Name |
(3S,4S)-4-(3-methoxyphenyl)-1-[(E)-3-phenylprop-2-enyl]piperidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-24-19-11-5-10-18(15-19)20-12-14-22(16-21(20)23)13-6-9-17-7-3-2-4-8-17/h2-11,15,20-21,23H,12-14,16H2,1H3/b9-6+/t20-,21+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFTUPBAXGJFRO-AWTHQZBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCN(CC2O)CC=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H]2CCN(C[C@H]2O)C/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




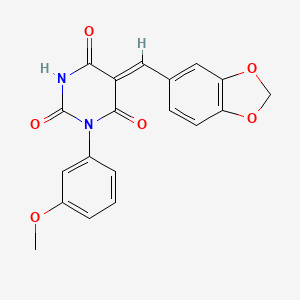

![5-[3-(2-furyl)-2-propen-1-ylidene]-1-(4-methoxybenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3889734.png)
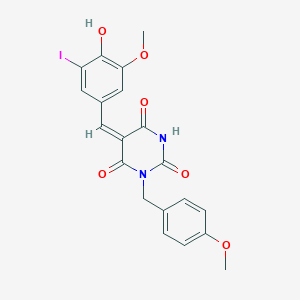
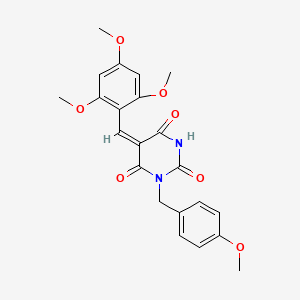

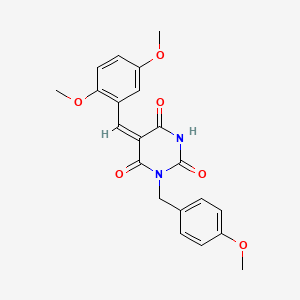

![1-(4-fluorobenzyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3889779.png)

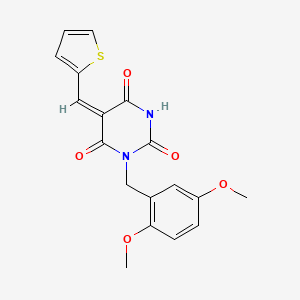
![5-[3-(2-furyl)-2-propen-1-ylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3889788.png)
![1-phenyl-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3889793.png)